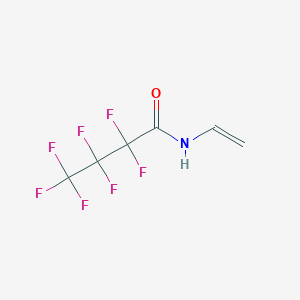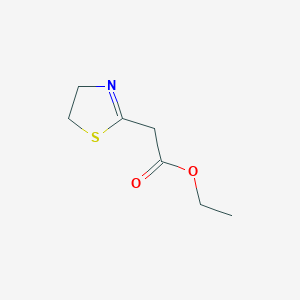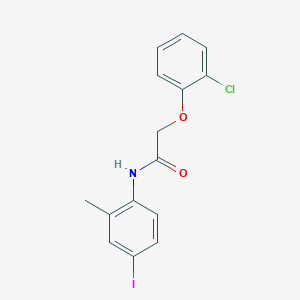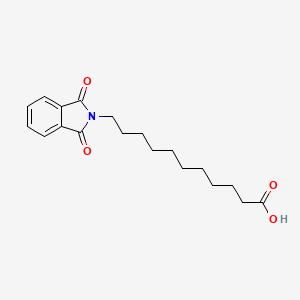
11-(1,3-dioxoisoindol-2-yl)undecanoic Acid
Übersicht
Beschreibung
11-(1,3-dioxoisoindol-2-yl)undecanoic acid, also known as DIUDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DIUDA belongs to the family of isoindoline-1,3-dione derivatives, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- The synthesis of derivatives related to 11-(1,3-dioxoisoindol-2-yl)undecanoic acid has been explored for various applications. For instance, the synthesis of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid showcases its potential in antioxidant properties (Lodyato et al., 2003).
Antioxidant Activity
- Alkyl 11-anilino-10-hydroxy undecanoates, derived from 10-undecenoic acid, were evaluated for their antioxidant activity. These compounds showed promising results in enhancing the antioxidant properties in lubricant formulations (Geethanjali et al., 2013).
Bioelectronic Device Application
- In the development of bioelectronic devices, cytochrome c/11-mercapto-undecanoic acid on gold substrates has been investigated, proving its efficiency in immobilization and retention of redox properties, crucial for biomemory devices (Lee et al., 2009).
Chemo-Enzymatic Synthesis
- The chemoenzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid has been studied, showcasing a method for creating derivatives with potential for various applications, including the synthesis of 1,11-undecanedioic acid (Jang et al., 2016).
Corrosion Inhibition Efficiency
- 11-Cyano undecanoic acid phenylamide derivatives have been studied for their corrosion inhibition effects, with density functional approach calculations suggesting a correlation between molecular structure and inhibition efficiency (Sagdinc & Kara, 2014).
Self-Healing Hydrogel
- An amino-acid-based self-healing hydrogel, incorporating 11-(4-(pyrene-1-yl)butanamido)undecanoic acid, demonstrated the potential for modulating self-healing properties by including carbon-based nanomaterials (Roy et al., 2013).
Polymer Synthesis
- Partially or fully biosourced (co)polyamides, using 11-aminoundecanoic acid and other monomers, have been synthesized for potential use as UV powder coatings, highlighting the versatility of these fatty acid derivatives (Rejaibi et al., 2015).
Eigenschaften
IUPAC Name |
11-(1,3-dioxoisoindol-2-yl)undecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c21-17(22)13-7-5-3-1-2-4-6-10-14-20-18(23)15-11-8-9-12-16(15)19(20)24/h8-9,11-12H,1-7,10,13-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSERPTIKUDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374443 | |
| Record name | SBB016642 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(1,3-dioxoisoindol-2-yl)undecanoic Acid | |
CAS RN |
4403-42-3 | |
| Record name | SBB016642 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




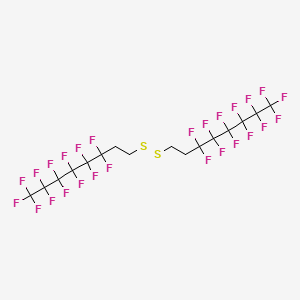

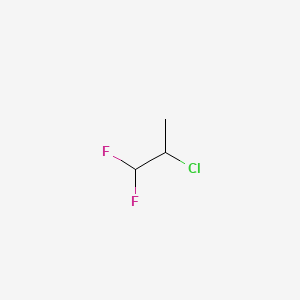
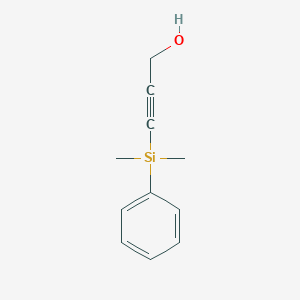
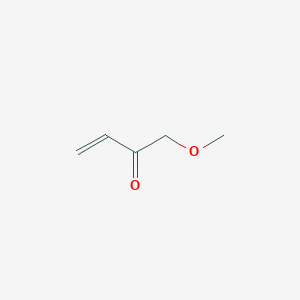

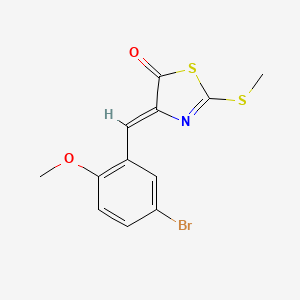

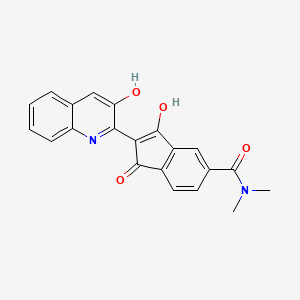
![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)
